![molecular formula C17H18N4O B12929070 4-Piperidinol, 1-[2-amino-5-(phenylethynyl)-4-pyrimidinyl]- CAS No. 393855-96-4](/img/structure/B12929070.png)
4-Piperidinol, 1-[2-amino-5-(phenylethynyl)-4-pyrimidinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-5-(phenylethynyl)pyrimidin-4-yl)piperidin-4-ol is a complex organic compound that features a pyrimidine ring substituted with an amino group and a phenylethynyl group, as well as a piperidine ring with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-(phenylethynyl)pyrimidin-4-yl)piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the phenylethynyl group through a Sonogashira coupling reaction. The piperidine ring is then constructed, and the hydroxyl group is introduced via a selective reduction reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for the Sonogashira coupling and selective reduction steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-5-(phenylethynyl)pyrimidin-4-yl)piperidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced pyrimidine derivative.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
1-(2-Amino-5-(phenylethynyl)pyrimidin-4-yl)piperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-(phenylethynyl)pyrimidin-4-yl)piperidin-4-ol involves its interaction with specific molecular targets. The phenylethynyl group can interact with hydrophobic pockets in proteins, while the amino and hydroxyl groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Amino-5-(phenylethynyl)pyrimidin-4-yl)piperidine: Lacks the hydroxyl group.
1-(2-Amino-5-(phenylethynyl)pyrimidin-4-yl)piperidin-4-one: Contains a ketone group instead of a hydroxyl group.
1-(2-Amino-5-(phenylethynyl)pyrimidin-4-yl)piperidin-4-thiol: Contains a thiol group instead of a hydroxyl group.
Uniqueness
1-(2-Amino-5-(phenylethynyl)pyrimidin-4-yl)piperidin-4-ol is unique due to the presence of both the hydroxyl group and the phenylethynyl group, which can provide distinct chemical and biological properties compared to its analogs. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
393855-96-4 |
|---|---|
Molecular Formula |
C17H18N4O |
Molecular Weight |
294.35 g/mol |
IUPAC Name |
1-[2-amino-5-(2-phenylethynyl)pyrimidin-4-yl]piperidin-4-ol |
InChI |
InChI=1S/C17H18N4O/c18-17-19-12-14(7-6-13-4-2-1-3-5-13)16(20-17)21-10-8-15(22)9-11-21/h1-5,12,15,22H,8-11H2,(H2,18,19,20) |
InChI Key |
HOQLKWREQVRJIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C2=NC(=NC=C2C#CC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


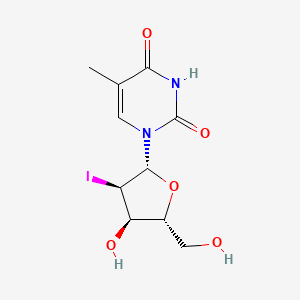
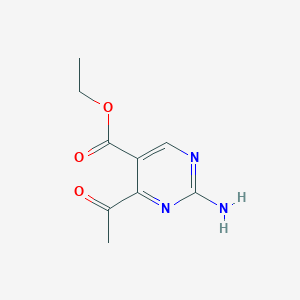
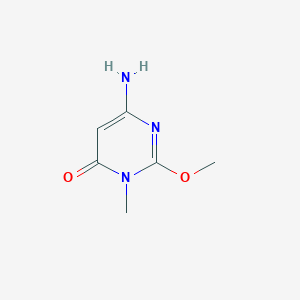
![N-(5-Butylpyrazolo[1,5-a]pyrimidin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B12929012.png)
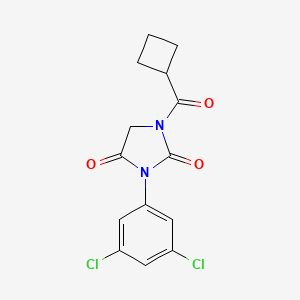
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2,4-difluorobenzamide](/img/structure/B12929027.png)
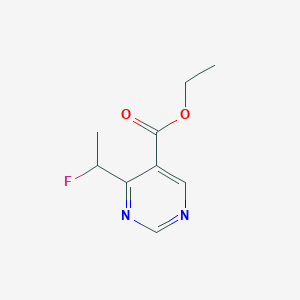

![4-[(2-Methylacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide](/img/structure/B12929037.png)
![5H-Thiazolo[3,2-a]pyrimidine, 6,7-dihydro-2-methyl-3-phenyl-](/img/structure/B12929043.png)


![1-{2-[(Propan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12929050.png)

